molecular formula C14H9Cl2N5 B14717206 [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile CAS No. 7071-45-6

[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile

Katalognummer: B14717206
CAS-Nummer: 7071-45-6
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: UPPPBOXTFNOJGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile is a complex organic compound characterized by its unique structure, which includes both diazenyl and hydrazinylidene functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile typically involves the reaction of 4-chlorobenzene diazonium chloride with 4-chlorophenylhydrazine in the presence of a suitable base. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems to control temperature, pH, and reactant concentrations can optimize the production process, making it more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso and azo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitroso and azo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of [(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile involves its interaction with molecular targets through its diazenyl and hydrazinylidene groups. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(E)-(4-Chlorophenyl)diazenyl][2-(4-methylphenyl)hydrazinylidene]acetonitrile
  • [(E)-(4-Chlorophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]acetonitrile

Uniqueness

[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and make it more suitable for specific applications compared to similar compounds.

Eigenschaften

CAS-Nummer

7071-45-6

Molekularformel

C14H9Cl2N5

Molekulargewicht

318.2 g/mol

IUPAC-Name

N'-(4-chloroanilino)-N-(4-chlorophenyl)imino-1-cyanomethanimidamide

InChI

InChI=1S/C14H9Cl2N5/c15-10-1-5-12(6-2-10)18-20-14(9-17)21-19-13-7-3-11(16)4-8-13/h1-8,18H

InChI-Schlüssel

UPPPBOXTFNOJGH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NN=C(C#N)N=NC2=CC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.